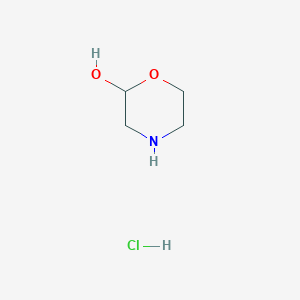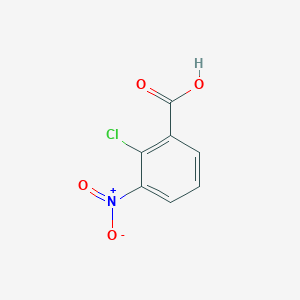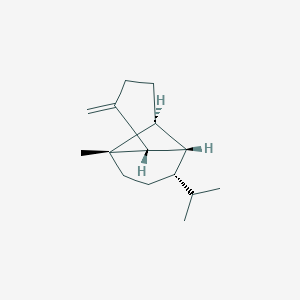
(-)-beta-Copaene
Overview
Description
(-)-beta-Copaene is a naturally occurring sesquiterpene hydrocarbon found in various essential oils, particularly in the oils of copaiba balsam, black pepper, and other plants. It is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries. The compound has also attracted attention due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-beta-Copaene can be achieved through several methods, including the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The cyclization process typically involves the use of acid catalysts under controlled temperature and pressure conditions to facilitate the formation of the desired sesquiterpene structure.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as essential oils. The extraction process may include steam distillation, solvent extraction, and chromatographic techniques to isolate and purify the compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored to produce this compound in a more sustainable and cost-effective manner.
Chemical Reactions Analysis
Types of Reactions: (-)-beta-Copaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxygenated derivatives, such as alcohols, ketones, and epoxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce functional groups into the this compound molecule. Halogenation using halogens like chlorine or bromine is an example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Halogens (Cl2, Br2)
Major Products Formed:
Oxidation: Formation of alcohols, ketones, and epoxides
Reduction: Formation of more saturated hydrocarbons
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: (-)-beta-Copaene is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis and the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and antioxidant properties. It is used in assays to evaluate its effects on different biological systems and to identify potential therapeutic applications.
Medicine: The compound’s potential medicinal properties are being explored for the development of new drugs. Research has shown that this compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for anticancer drug development.
Industry: In the fragrance and flavor industries, this compound is used as a key ingredient in perfumes, colognes, and flavoring agents due to its pleasant woody and spicy aroma. It is also used in the formulation of various cosmetic and personal care products.
Mechanism of Action
The mechanism of action of (-)-beta-Copaene involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, this compound may inhibit the activity of pro-inflammatory enzymes and reduce the production of reactive oxygen species, thereby exerting anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
alpha-Copaene: Another sesquiterpene with a similar structure but different stereochemistry.
beta-Caryophyllene: A sesquiterpene with a similar woody aroma and biological activities.
alpha-Humulene: A sesquiterpene with anti-inflammatory and anticancer properties.
Uniqueness: (-)-beta-Copaene is unique due to its specific stereochemistry, which influences its aroma and biological activities. Its distinct woody and spicy scent sets it apart from other sesquiterpenes, making it a valuable component in the fragrance industry. Additionally, its potential therapeutic properties, such as anticancer and anti-inflammatory effects, highlight its significance in scientific research and drug development.
Properties
IUPAC Name |
(1R,2S,6S,7S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12-,13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVZPMJSRSWJHQ-BTFPBAQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C2C(=C)CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]2([C@@H]3[C@H]1[C@H]2C(=C)CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037116 | |
| Record name | rel-(1R,2S,6S,7S,8S)-1-Methyl-3-methylene-8-(1-methylethyl)tricyclo[4.4.0.02,7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317819-78-6, 18252-44-3 | |
| Record name | beta-Copaene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317819786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(1R,2S,6S,7S,8S)-1-Methyl-3-methylene-8-(1-methylethyl)tricyclo[4.4.0.02,7]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-COPAENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX76373XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


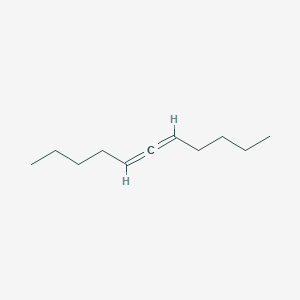
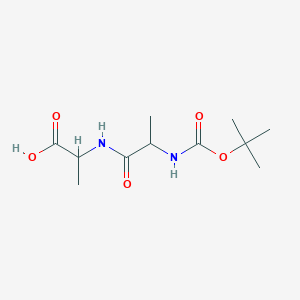
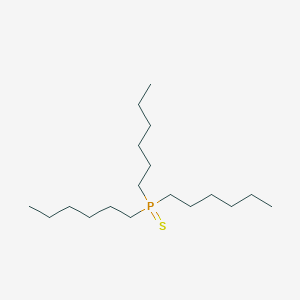


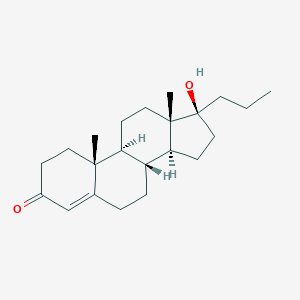
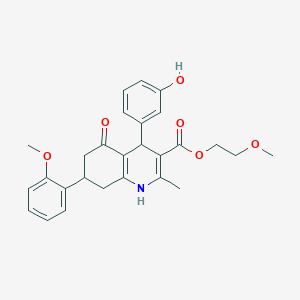
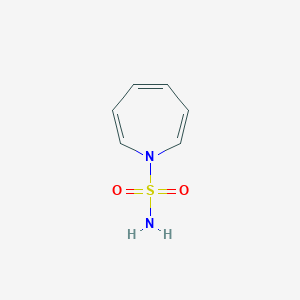
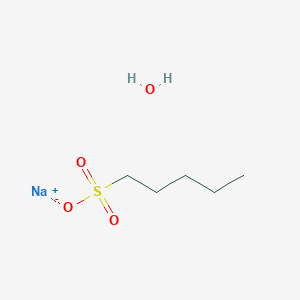
![Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate](/img/structure/B108647.png)


